3-Methyl-4-(thiophen-3-YL)benzoic acid

CAS No.: 1192547-90-2

Cat. No.: VC8057087

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192547-90-2 |

|---|---|

| Molecular Formula | C12H10O2S |

| Molecular Weight | 218.27 g/mol |

| IUPAC Name | 3-methyl-4-thiophen-3-ylbenzoic acid |

| Standard InChI | InChI=1S/C12H10O2S/c1-8-6-9(12(13)14)2-3-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) |

| Standard InChI Key | YUCNTHWVFZQSRL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

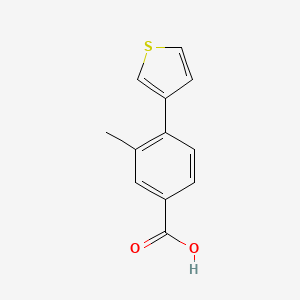

The compound’s structure is characterized by a benzoic acid backbone (carboxylic acid at position 1) with a methyl group at position 3 and a thiophene ring at position 4 (Figure 1). The thiophene moiety introduces electron-rich sulfur heteroatoms, influencing reactivity and intermolecular interactions .

Key identifiers:

Physical Properties

Experimental and computed properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 334.9±30.0 °C (760 mmHg) | |

| Density | 1.3±0.1 g/cm³ | |

| LogP (Partition Coefficient) | 3.1 (XLogP3) | |

| Polar Surface Area | 65.5 Ų |

The compound exhibits moderate lipophilicity, as indicated by its LogP value, suggesting potential membrane permeability in biological systems .

Synthesis and Preparation

Synthetic Routes

The primary method for synthesizing 3-methyl-4-(thiophen-3-yl)benzoic acid involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a halogenated benzoic acid derivative and a thiophene boronic acid. For example:

-

Halogenation: 4-Bromo-3-methylbenzoic acid is prepared as the electrophilic partner.

-

Coupling: Reaction with thiophen-3-ylboronic acid under Pd(PPh₃)₄ catalysis yields the target compound.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or dioxane

-

Base: or

-

Temperature: 80–100°C

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and reduce reaction time. Purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensure high purity .

Applications in Scientific Research

Medicinal Chemistry

-

Lead Optimization: The methyl-thiophene scaffold serves as a pharmacophore in designing kinase inhibitors and antimicrobial agents .

-

Structure-Activity Relationship (SAR): Substituents on the thiophene ring (e.g., halogens, methoxy groups) enhance potency and selectivity .

Materials Science

Thiophene derivatives are pivotal in:

-

Organic Semiconductors: High electron mobility due to π-conjugation.

-

OLEDs: Emission tuning via substituent modification.

Comparison with Analogous Compounds

The methyl group in 3-methyl-4-(thiophen-3-yl)benzoic acid increases hydrophobicity, potentially enhancing blood-brain barrier penetration compared to polar analogs .

Future Research Directions

-

Pharmacological Profiling: In vivo studies to evaluate anticancer and anti-inflammatory efficacy.

-

Synthetic Methodology: Development of enantioselective routes for chiral derivatives.

-

Materials Applications: Exploration in organic photovoltaic devices for energy harvesting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume